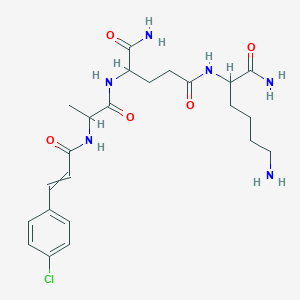
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylaMido)propanaMido)-N1-((S)-1,6-diaMino-1-oxohexan-2-yl)pentanediaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the acrylamide intermediate: This involves the reaction of 4-chlorophenylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide.
Coupling with propanamido intermediate: The acrylamide intermediate is then coupled with a propanamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the diaminohexanoyl intermediate: This step involves the reaction of hexanedioic acid with an amine to form the diaminohexanoyl intermediate.
Final coupling: The final step involves coupling the diaminohexanoyl intermediate with the previously formed acrylamide-propanamido intermediate under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
作用机制
The mechanism of action of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- ®-4-((S)-2-((E)-3-(4-bromophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
- ®-4-((S)-2-((E)-3-(4-fluorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
Uniqueness
The uniqueness of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
生物活性
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanaMido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediaMide is a complex organic compound with diverse functional groups, particularly amides and an acrylamide moiety. Its structural features suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound based on current research findings.
Structural Characteristics
The compound's structure includes:
- Chirality : The presence of multiple chiral centers may influence its interaction with biological targets.
- Functional Groups : The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
- Amide Linkages : These are known to facilitate interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar chlorophenyl group | Antimicrobial |
| Compound B | Different amino acid substitution | Anticancer |
| Compound C | Similar amide functionalities | Enzyme inhibitor |
The unique combination of chirality and functional groups in this compound may confer distinct pharmacological properties compared to its analogs.
Research indicates that the compound may interact with specific biological receptors or enzymes. Notably, studies have shown that similar compounds can act as enzyme inhibitors or receptor antagonists. For instance, the binding affinity to the melanocyte-stimulating hormone receptor has been documented, suggesting potential pathways for therapeutic applications .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported complete tumor stasis in a gastric carcinoma model following treatment with a related compound .
- Antimicrobial Properties : Similar derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
- Enzyme Inhibition : Some analogs have been identified as potent inhibitors of specific kinases, which are crucial in cancer progression. A study highlighted that modifications in the chemical structure can enhance selectivity and potency against target enzymes .
属性
分子式 |
C23H33ClN6O5 |
|---|---|
分子量 |
509.0 g/mol |
IUPAC 名称 |
2-[2-[3-(4-chlorophenyl)prop-2-enoylamino]propanoylamino]-N'-(1,6-diamino-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C23H33ClN6O5/c1-14(28-19(31)11-7-15-5-8-16(24)9-6-15)23(35)30-18(22(27)34)10-12-20(32)29-17(21(26)33)4-2-3-13-25/h5-9,11,14,17-18H,2-4,10,12-13,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,31)(H,29,32)(H,30,35) |
InChI 键 |
UCNWLXVRQMNZGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)N)C(=O)N)NC(=O)C=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















